molecular formula C9H14ClF2NO B1476636 2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one CAS No. 1936207-59-8

2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one

Cat. No.: B1476636
CAS No.: 1936207-59-8
M. Wt: 225.66 g/mol
InChI Key: HVGFVDSVNUUFDH-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one is a chemical compound designed for research and development applications, particularly as a versatile building block in medicinal chemistry and drug discovery. Its structure incorporates both a reactive α-chloroketone group and a difluoromethyl-substituted piperidine ring, making it a valuable intermediate for the synthesis of more complex molecules. The piperidine scaffold is a privileged structure in pharmaceuticals, frequently found in compounds with diverse biological activities. The incorporation of fluorine atoms, such as the difluoromethyl group on the piperidine ring, is a established strategy in lead optimization to fine-tune a molecule's properties. Fluorination can enhance metabolic stability, influence lipophilicity, and strengthen target interactions through a variety of non-covalent forces . The α-chloroketone moiety is a highly functionalizable handle, enabling further chemical modifications through nucleophilic substitution reactions, which is crucial for constructing targeted compound libraries. This combination of features makes this compound a promising precursor for researchers developing novel chemical entities. It is ideally suited for projects aimed at creating targeted protein degraders or molecular glues, where a bifunctional molecule is required to bring a protein of interest into proximity with an E3 ubiquitin ligase . As a key intermediate, it can be utilized to tether a target-binding warhead to various ligase-recruiting ligands, facilitating the exploration of novel degradation pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-1-[4-(difluoromethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClF2NO/c1-6(10)9(14)13-4-2-7(3-5-13)8(11)12/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGFVDSVNUUFDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one, identified by its CAS number 2091716-55-9, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring with a difluoromethyl substitution, which may influence its pharmacological properties.

The molecular formula of this compound is C9H14ClF2NOC_9H_{14}ClF_2NO, with a molecular weight of 225.66 g/mol. The structural characteristics of this compound suggest potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the difluoromethyl group may enhance lipophilicity, allowing for better membrane permeability and interaction with lipid bilayers.

Potential Targets

Research indicates that compounds with similar structures often target:

  • Enzymes : Such as kinases and phosphatases involved in cellular signaling pathways.
  • Receptors : Including GPCRs (G protein-coupled receptors) that mediate various physiological responses.

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anticancer Activity

Research into related compounds has shown promise in inhibiting cancer cell proliferation. For instance, studies on piperidine derivatives indicate potential efficacy against p53-deficient tumors, suggesting that this compound could also demonstrate similar properties.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

StudyCompound TestedBiological ActivityFindings
Piperidine DerivativeAnticancerInhibition of tumor growth in vitro
Fluorinated PyrazoleAntimicrobialSignificant reduction in bacterial viability
Similar Chlorinated CompoundEnzyme InhibitionEffective against specific kinases

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Fluoromethylation : Introducing the difluoromethyl group onto the piperidine ring.
  • Chlorination : Adding the chloro group to the propanone moiety.
  • Purification : Using chromatographic techniques to isolate the desired product.

This synthetic pathway allows for the exploration of various derivatives that may enhance or modify biological activity.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one has been investigated for its potential as a pharmaceutical intermediate. Its structure suggests possible interactions with biological targets, making it a candidate for developing new drugs.

Case Study: Anticancer Activity
Research has shown that compounds with similar piperidine structures exhibit anticancer properties. For instance, derivatives have been tested in vitro against various cancer cell lines, demonstrating significant cytotoxicity .

Neuropharmacology

The compound's piperidine moiety may confer activity on neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Preliminary studies indicate that modifications of piperidine derivatives can lead to compounds with enhanced neuroactive properties.

Case Study: Dopamine Receptor Modulation
A related study explored the effects of piperidine derivatives on dopamine D2 receptors, revealing promising results in modulating receptor activity, which could have implications for treating neurological disorders .

Agrochemicals

The compound's unique structure also positions it as a potential candidate in agrochemical formulations. Its chlorinated and difluoromethyl groups may enhance efficacy against pests while reducing environmental impact.

Case Study: Insecticidal Activity
Research on chlorinated piperidine derivatives has shown effective insecticidal properties against common agricultural pests, suggesting that this compound could be developed into a novel insecticide .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Molecular Formula Molecular Weight Substituents on Piperidine/Piperazine Key Properties/Applications Reference
2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one C₉H₁₃ClF₂NO 227.66* 4-(difluoromethyl)piperidin-1-yl Hypothetical metabolic stability N/A
2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one C₉H₁₇ClN₂O 204.7 4-ethylpiperazin-1-yl Building block for synthesis
1-(4-(2-Phenoxyethyl)piperidin-1-yl)propan-1-one C₁₆H₂₂NO₂ 260.16 4-(2-phenoxyethyl)piperidin-1-yl TEAD inhibitor (78% yield, 99.37% purity)
2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone C₁₄H₁₄ClF₂N₂O 314.73* 4-(2,4-difluorobenzyl)piperazin-1-yl Crystallographic studies
2-(4-Chloro-2-methylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one C₂₀H₁₉ClFN₂O₂ 388.83* 4-(2-fluorophenyl)piperazin-1-yl Structural analysis

*Calculated molecular weights are denoted with an asterisk.

  • Steric Effects: Bulky groups like phenoxyethyl (as in DC-TEADin1072-N1) may reduce conformational flexibility but enhance target specificity .
  • Synthetic Utility : Ethylpiperazine derivatives are favored as building blocks due to their stability and ease of functionalization .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one generally involves the acylation of a 4-(difluoromethyl)piperidine precursor with a chloropropanoyl chloride derivative. The key steps include:

  • Starting Material: 4-(difluoromethyl)piperidine or its derivatives.
  • Acylating Agent: 2-chloropropanoyl chloride (or equivalent acid chloride).
  • Base: A tertiary amine such as triethylamine to neutralize the generated hydrochloric acid.
  • Solvent: Anhydrous organic solvents like dichloromethane or tetrahydrofuran (THF).
  • Reaction Conditions: Controlled temperature (often 0–25°C) to optimize yield and minimize side reactions.

This approach is a classical nucleophilic acyl substitution where the nitrogen of the piperidine ring attacks the electrophilic carbonyl carbon of the acid chloride, forming the amide linkage and introducing the chloro-propanone moiety.

Detailed Preparation Method

Step Reagents & Conditions Description Yield & Notes
1 4-(difluoromethyl)piperidine, 2-chloropropanoyl chloride, triethylamine, anhydrous dichloromethane The piperidine derivative is dissolved in dichloromethane under inert atmosphere. Triethylamine is added as a base. The acid chloride is added dropwise at 0–5°C with stirring. The mixture is then allowed to warm to room temperature and stirred for several hours. Yields typically range from 70% to 90%. Reaction progress monitored by TLC or HPLC.
2 Work-up: aqueous wash, drying over anhydrous sodium sulfate The reaction mixture is quenched with water, extracted, and the organic layer dried. The solvent is removed under reduced pressure. Crude product purified by column chromatography or recrystallization.
3 Purification Purification by silica gel chromatography using appropriate eluents (e.g., ethyl acetate/hexane mixtures) to afford pure this compound. Purity confirmed by NMR, MS, and melting point analysis.

Alternative Synthetic Routes and Modifications

  • Use of Different Bases: Besides triethylamine, other bases like pyridine or inorganic bases (e.g., sodium carbonate) can be employed, but organic tertiary amines are preferred to avoid side reactions.
  • Solvent Variations: THF, acetonitrile, or toluene may be used depending on solubility and reaction scale.
  • Temperature Control: Lower temperatures help reduce side reactions such as hydrolysis or over-acylation.
  • Pre-activation of Piperidine: In some cases, the piperidine nitrogen may be protected or activated to improve regioselectivity or yield.

Analytical Characterization

The product is typically characterized by:

Technique Purpose Typical Data
Nuclear Magnetic Resonance (NMR) Confirm structure and purity ^1H NMR shows characteristic signals for piperidine ring protons, difluoromethyl group, and chloro-propanone moiety. ^19F NMR confirms difluoromethyl substitution.
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at m/z corresponding to C9H14ClF2NO (225.66 g/mol).
Infrared Spectroscopy (IR) Functional group identification Carbonyl stretch (~1700 cm^-1), C–Cl stretch, and N–H (if present) bands.
Melting Point / Boiling Point Purity and physical property data Specific data to be determined experimentally.

Summary Table of Preparation Parameters

Parameter Typical Value / Condition Notes
Starting Material 4-(difluoromethyl)piperidine Commercially available or synthesized
Acylating Agent 2-chloropropanoyl chloride Freshly distilled or purified
Base Triethylamine (1.1–1.5 equiv) Neutralizes HCl formed
Solvent Dichloromethane (anhydrous) Alternatives: THF, acetonitrile
Temperature 0–5°C during addition, then RT Controls reaction rate and side-products
Reaction Time 2–6 hours Monitored by TLC/HPLC
Work-up Aqueous extraction, drying Remove inorganic salts and impurities
Purification Silica gel chromatography Eluent: ethyl acetate/hexane mixtures
Yield 70–90% Dependent on scale and conditions

Research Findings and Industrial Relevance

  • The synthetic route is straightforward and amenable to scale-up, making it suitable for industrial production of intermediates for pharmaceutical compounds.
  • The presence of the difluoromethyl group on the piperidine ring enhances the compound’s chemical stability and potential biological activity.
  • Reaction optimization studies indicate that controlling temperature and stoichiometry is critical to maximize yield and minimize by-products such as hydrolyzed or over-acylated species.
  • The compound serves as a versatile intermediate for further functionalization in drug discovery programs targeting neurological and psychiatric disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one
Reactant of Route 2
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2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one

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